4-Methyl-5-(piperidin-4-yl)thiazole
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Overview
Description
4-Methyl-5-(piperidin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing a nitrogen atom. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperidin-4-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylpropyl alcohol with thiourea in an acidic environment, followed by dehydration and cyclization to form the thiazole ring . The piperidine ring can be introduced through various cyclization and substitution reactions involving suitable precursors .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(piperidin-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
4-Methyl-5-(piperidin-4-yl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperidin-4-yl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Bromophenyl)-4-methyl-2-(1-((4-nitrophenyl)-sulfonyl)piperidin-4-yl)thiazole
- 5-(4-Bromophenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-4-methylthiazole
- 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
4-Methyl-5-(piperidin-4-yl)thiazole is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H14N2S |
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Molecular Weight |
182.29 g/mol |
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C9H14N2S/c1-7-9(12-6-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3 |
InChI Key |
LEQGZWWNTYQVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2CCNCC2 |
Origin of Product |
United States |
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